molecular formula C23H17N5O3 B3719547 2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol

2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol

Cat. No.: B3719547
M. Wt: 411.4 g/mol
InChI Key: KKYBPGVFJQIUQJ-BUVRLJJBSA-N
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Description

2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with phenyl and nitrophenyl groups

Properties

IUPAC Name

2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-22-13-7-5-11-18(22)20-14-19(16-8-2-1-3-9-16)25-23(26-20)27-24-15-17-10-4-6-12-21(17)28(30)31/h1-15,29H,(H,25,26,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBPGVFJQIUQJ-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol typically involves the condensation of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyrimidine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.

    (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one: A compound with similar structural features used in various chemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-6-phenylpyrimidin-4-yl]phenol

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